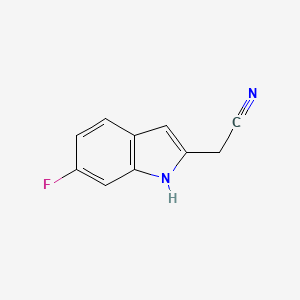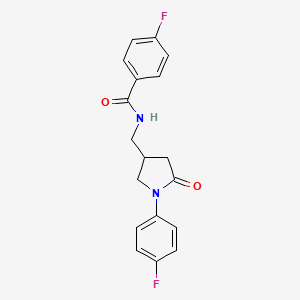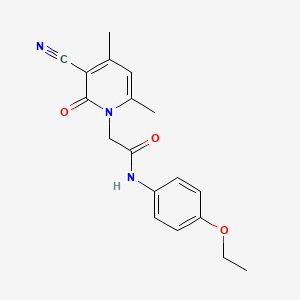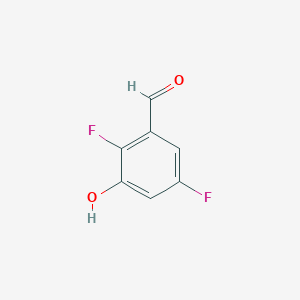
4-(3-Azidopropyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Azidopropyl)morpholine is a chemical compound with the molecular formula C7H14N4O and a molecular weight of 170.22 . It is a derivative of morpholine, a versatile heterocyclic compound that is frequently used in medicinal chemistry .
Synthesis Analysis
The synthesis of morpholine derivatives, including this compound, has been a subject of much study due to their biological and pharmacological importance . The most common starting materials for the preparation of morpholines are 1,2-amino alcohols and their derivatives . Various synthetic strategies have been developed, including coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of this compound consists of a morpholine ring with an azidopropyl group attached . The morpholine ring is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom .Chemical Reactions Analysis
Morpholine, the parent compound of this compound, can undergo a variety of chemical reactions . Most of these reactions involve the secondary amine group of the morpholine ring .Aplicaciones Científicas De Investigación
PI3K-AKT-mTOR Pathway Inhibitors
4-(Pyrimidin-4-yl)morpholines, derivatives of morpholine, are identified as privileged pharmacophores, particularly for PI3K and PIKKs inhibition. The morpholine oxygen plays a crucial role in forming hydrogen bonding interactions and conveying selectivity over a broader kinome. This class of compounds, especially with the discovery of potent non-nitrogen containing morpholine isosteres, is pivotal in developing selective dual inhibitors of mTORC1 and mTORC2, representing a significant advancement in therapeutic agents targeting the PI3K-AKT-mTOR pathway (Hobbs et al., 2019).
Bridged Bicyclic Morpholines in Medicinal Chemistry
Bridged bicyclic morpholines, such as 3-oxa-6-azabicylo[3.1.1]heptane, serve as crucial building blocks in medicinal chemistry. These compounds, owing to their structural similarity and comparable lipophilicity to morpholine, play a significant role in the synthesis of various therapeutically relevant molecules. The first synthesis of this morpholine derivative opens new avenues for the development of novel medicinal compounds (Walker, Eklov, & Bedore, 2012).
Pharmacological Applications
Morpholine derivatives are synthesized for various pharmacological purposes. For instance, compounds like 2‐aryl‐4‐(3‐arylpropyl)morpholines are evaluated for their effects on the central nervous system and show promise as antidepressants and agents affecting locomotor activity. Such studies underline the potential of morpholine derivatives in addressing a range of medical conditions, from mental health disorders to neurodegenerative diseases (Avramova et al., 1998).
Morpholine as a Scaffold in Drug Design
Morpholine, given its significant role in medicinal chemistry, acts as a scaffold for drug design and development. Its inherent physicochemical properties, such as polarity and solubility, make it an attractive candidate for the synthesis of drugs aimed at treating a wide range of medical ailments. The adaptability of morpholine in chemical manipulations facilitates the development of therapeutically potent candidates (Rupak, Vulichi, & Suman, 2016).
Antimicrobial and Modulating Activities
Some morpholine derivatives, like 4-(Phenylsulfonyl) morpholine, show notable antimicrobial properties against a spectrum of microorganisms, including bacteria and fungi. These compounds not only exhibit direct antimicrobial effects but also possess the ability to modulate the activity of other antimicrobial agents, highlighting their potential in developing novel treatments for infections caused by multidrug-resistant strains (Oliveira et al., 2015).
Mecanismo De Acción
Target of Action
Morpholine derivatives have been shown to interact with various targets, such as the carbonic anhydrase enzyme . .
Biochemical Pathways
Morpholine derivatives have been shown to affect various biochemical pathways, including those involved in maintaining homeostasis in several processes .
Safety and Hazards
Propiedades
IUPAC Name |
4-(3-azidopropyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O/c8-10-9-2-1-3-11-4-6-12-7-5-11/h1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURZJULJBLMFPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Chlorophenyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B2612221.png)


![3-chloro-N-[2-(4-methoxyphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2612228.png)
![2-{[bis(4-fluorophenyl)methyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2612230.png)


![(E)-2-(benzo[d]thiazol-2-yl)-3-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile](/img/structure/B2612234.png)
![Tert-butyl 4-[2-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]piperidine-1-carboxylate](/img/structure/B2612236.png)

![1-(Azepan-1-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2612240.png)


